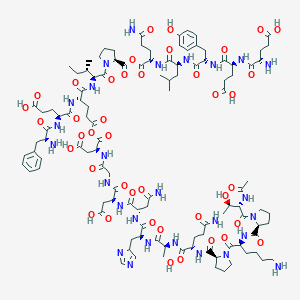
4-(4-Methylphenyl)-1H-pyrrole-3-carbonitrile
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(4-Methylphenyl)-1H-pyrrole-3-carbonitrile, also known as MP3C, is a chemical compound that has gained significant attention in the scientific community due to its potential use in various research applications. This compound is a pyrrole derivative that has been synthesized using various methods, and its mechanism of action has been extensively studied to understand its biochemical and physiological effects.
作用机制
The mechanism of action of 4-(4-Methylphenyl)-1H-pyrrole-3-carbonitrile involves the inhibition of various cellular processes that are essential for cancer cell growth and survival. This compound has been shown to inhibit the activity of certain enzymes and proteins that are involved in cell proliferation, angiogenesis, and apoptosis. This compound has also been shown to induce cell cycle arrest and DNA damage in cancer cells, leading to their death.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects on cells. Studies have shown that this compound can induce oxidative stress in cells, leading to the production of reactive oxygen species (ROS). ROS can cause damage to cellular components such as DNA, proteins, and lipids, leading to cell death. This compound has also been shown to inhibit the activity of certain enzymes and proteins that are involved in cellular metabolism, leading to a decrease in energy production and cell survival.
实验室实验的优点和局限性
One of the major advantages of using 4-(4-Methylphenyl)-1H-pyrrole-3-carbonitrile in lab experiments is its potent anticancer activity. This compound has shown promising results in inhibiting the growth of various cancer cells, making it a potential candidate for cancer therapy. However, one of the limitations of using this compound in lab experiments is its toxicity. This compound has been shown to have cytotoxic effects on normal cells, which can limit its use in certain applications.
未来方向
There are several future directions for the research on 4-(4-Methylphenyl)-1H-pyrrole-3-carbonitrile. One of the major directions is to study the molecular mechanisms underlying its anticancer activity. Understanding the molecular targets of this compound can help in the development of more effective cancer therapies. Another direction is to study the pharmacokinetics and pharmacodynamics of this compound to determine its safety and efficacy in vivo. Additionally, the potential use of this compound as an antimicrobial agent can be further explored to develop new antibiotics.
合成方法
The synthesis of 4-(4-Methylphenyl)-1H-pyrrole-3-carbonitrile involves the reaction of 4-methylbenzaldehyde with ethyl acetoacetate to form 4-(4-methylphenyl)-3-buten-2-one. This intermediate is then reacted with hydrazine hydrate to form 4-(4-methylphenyl)pyrazol-3-one, which is further reacted with potassium cyanide to form this compound.
科学研究应用
4-(4-Methylphenyl)-1H-pyrrole-3-carbonitrile has been extensively studied for its potential use in various scientific research applications. One of the major applications of this compound is in the field of cancer research. Studies have shown that this compound has potent anticancer activities and can inhibit the growth of various cancer cells. This compound has also been studied for its potential use as an antimicrobial agent and has shown promising results in inhibiting the growth of various bacterial strains.
属性
IUPAC Name |
4-(4-methylphenyl)-1H-pyrrole-3-carbonitrile |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10N2/c1-9-2-4-10(5-3-9)12-8-14-7-11(12)6-13/h2-5,7-8,14H,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JMKOPUWHEINMLK-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=CNC=C2C#N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10N2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70545473 |
Source


|
| Record name | 4-(4-Methylphenyl)-1H-pyrrole-3-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70545473 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
182.22 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
103418-06-0 |
Source


|
| Record name | 4-(4-Methylphenyl)-1H-pyrrole-3-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70545473 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
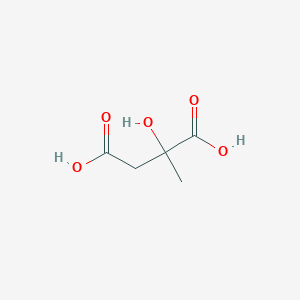
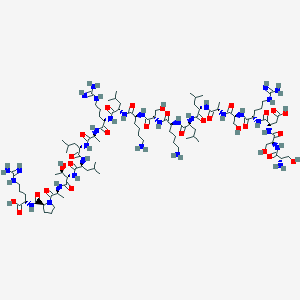
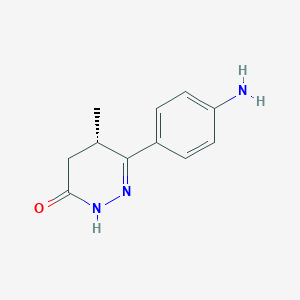

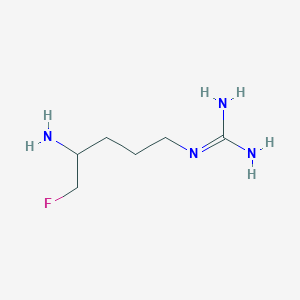


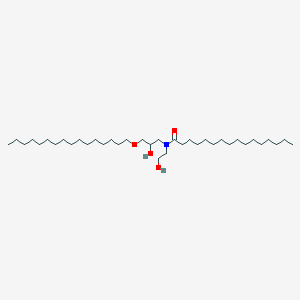


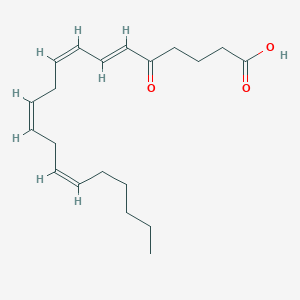
![4-[(4E)-4-(indol-1-ylmethylidene)-2-methyl-5-oxoimidazol-1-yl]benzoic acid](/img/structure/B25501.png)

